N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide is a chemical compound that belongs to the class of carboxamides, specifically derived from benzofuran. This compound features a cyclopropyl group and a thiophen-3-ylmethyl moiety, contributing to its unique properties and potential applications in various scientific fields. The molecular formula for this compound is C16H16N2O3, indicating it contains 16 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The molecular weight is approximately 284.31 g/mol.
The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide can be approached through several methods involving the formation of the benzofuran core followed by the introduction of the cyclopropyl and thiophenyl groups.
The detailed reaction conditions, reagents, and purification methods would depend on specific laboratory protocols and desired yields.
The molecular structure of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide can be represented using various structural notations:
InChI=1S/C16H16N2O3/c1-10-15(16(19)18(8-7-17)11-3-4-11)13-9-12(20-2)5-6-14(13)21-10/h5-6,9,11H,3-4,8H2,1-2H3
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)N(CC#N)C3CC3
These notations provide insight into the connectivity of atoms within the molecule and are essential for computational modeling and further chemical analysis.
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide may participate in various chemical reactions typical of amides and heterocyclic compounds:
Further studies would be necessary to elucidate its specific mechanism of action through pharmacological assays and molecular docking studies.
The physical and chemical properties of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide include:
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide has potential applications in various scientific fields:
Further research is required to fully explore these applications and validate their effectiveness in practical scenarios.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1